2,7-Bis(trifluoromethyl)-9H-carbazole
Overview
Description
2,7-Bis(trifluoromethyl)-9H-carbazole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the carbazole core at the 2 and 7 positions. This compound is notable for its unique electronic properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(trifluoromethyl)-9H-carbazole typically involves the introduction of trifluoromethyl groups onto the carbazole core. One common method includes the reaction of carbazole with trifluoromethylating agents under specific conditions. For instance, the compound can be synthesized by treating carbazole with trifluoromethyl iodide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and trifluoromethyl iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups .
Scientific Research Applications
2,7-Bis(trifluoromethyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photovoltaics: The compound is explored for use in organic solar cells.
Fluorescent Probes: Its unique fluorescence properties make it suitable for use as a fluorescent probe in biological studies.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,7-Bis(trifluoromethyl)-9H-carbazole exerts its effects is primarily related to its electronic structure. The trifluoromethyl groups significantly influence the compound’s redox potential and photophysical properties. These groups can stabilize the excited states, leading to enhanced fluorescence and other desirable electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups instead of trifluoromethyl groups.
2,7-Dichloro-9H-carbazole: Contains chlorine atoms instead of trifluoromethyl groups.
Uniqueness
2,7-Bis(trifluoromethyl)-9H-carbazole is unique due to the strong electron-withdrawing effects of the trifluoromethyl groups, which significantly alter its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring specific redox potentials and photophysical characteristics .
Properties
IUPAC Name |
2,7-bis(trifluoromethyl)-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-9-10-4-2-8(14(18,19)20)6-12(10)21-11(9)5-7/h1-6,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKDLFMKBZGECJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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